![molecular formula C26H22N2OS2 B11989803 (5E)-3-benzyl-5-[(1-benzyl-2,3-dihydro-1H-indol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11989803.png)

(5E)-3-benzyl-5-[(1-benzyl-2,3-dihydro-1H-indol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

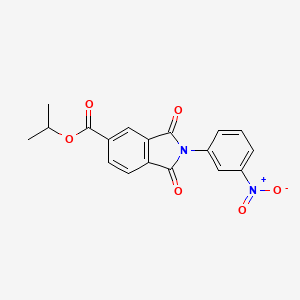

(5E)-3-Benzyl-5-[(1-Benzyl-2,3-dihydro-1H-indol-5-yl)methylen]-2-thioxo-1,3-thiazolidin-4-on ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Thiazolidinonring, einen Indol-Rest und eine Benzylgruppe umfasst.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (5E)-3-Benzyl-5-[(1-Benzyl-2,3-dihydro-1H-indol-5-yl)methylen]-2-thioxo-1,3-thiazolidin-4-on umfasst in der Regel mehrstufige organische Reaktionen. Ein üblicher Syntheseweg beinhaltet die Kondensation von 2-Thioxo-1,3-thiazolidin-4-on mit einem geeigneten Indolderivat unter basischen Bedingungen. Die Reaktion wird oft durch eine Base wie Natriumhydroxid oder Kaliumcarbonat katalysiert, und das Reaktionsgemisch wird erhitzt, um die Bildung des gewünschten Produkts zu fördern.

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Herstellung dieser Verbindung die Verwendung von kontinuierlichen Durchflussreaktoren beinhalten, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Effizienz der Synthese zu maximieren, und fortgeschrittene Reinigungsverfahren wie Umkristallisation oder Chromatographie werden eingesetzt, um die reine Verbindung zu isolieren.

Chemische Reaktionsanalyse

Reaktionstypen

(5E)-3-Benzyl-5-[(1-Benzyl-2,3-dihydro-1H-indol-5-yl)methylen]-2-thioxo-1,3-thiazolidin-4-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von Thioethern führt.

Substitution: Die Benzyl- und Indolgruppen können an elektrophilen oder nukleophilen Substitutionsreaktionen teilnehmen, abhängig von den verwendeten Reagenzien und Bedingungen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat, Essigsäure.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid, Ethanol.

Substitution: Halogenierungsmittel, Nukleophile wie Amine oder Thiole.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Sulfoxide, Sulfone, Thioether und verschiedene substituierte Derivate, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.

Biologie: Es hat sich als möglicher Inhibitor bestimmter Enzyme und Proteine gezeigt, was es zu einem Kandidaten für die Medikamentenentwicklung macht.

Medizin: Vorläufige Studien deuten darauf hin, dass die Verbindung entzündungshemmende, antimikrobielle und krebshemmende Eigenschaften haben könnte.

Industrie: Die einzigartige Struktur der Verbindung macht sie nützlich bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften.

Wirkmechanismus

Der Mechanismus, durch den (5E)-3-Benzyl-5-[(1-Benzyl-2,3-dihydro-1H-indol-5-yl)methylen]-2-thioxo-1,3-thiazolidin-4-on seine Wirkungen ausübt, ist nicht vollständig geklärt. Es wird vermutet, dass es mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagiert, was zur Modulation verschiedener biochemischer Pfade führt. Der Indol-Rest könnte eine entscheidende Rolle bei der Bindung an diese Zielstrukturen spielen, während der Thiazolidinonring zur Gesamtstabilität und Reaktivität der Verbindung beiträgt.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-benzyl-5-[(1-benzyl-2,3-dihydro-1H-indol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-thioxo-1,3-thiazolidin-4-one with an appropriate indole derivative under basic conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques such as recrystallization or chromatography are employed to isolate the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

(5E)-3-benzyl-5-[(1-benzyl-2,3-dihydro-1H-indol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thioethers.

Substitution: The benzyl and indole groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.

Medicine: Preliminary studies suggest that the compound may have anti-inflammatory, antimicrobial, and anticancer properties.

Industry: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism by which (5E)-3-benzyl-5-[(1-benzyl-2,3-dihydro-1H-indol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to the modulation of various biochemical pathways. The indole moiety may play a crucial role in binding to these targets, while the thiazolidinone ring contributes to the compound’s overall stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(5E)-3-Benzyl-5-[(1-Benzyl-2,3-dihydro-1H-indol-5-yl)methylen]-2-oxo-1,3-thiazolidin-4-on: Ähnliche Struktur, aber mit einer Oxogruppe anstelle einer Thioxogruppe.

(5E)-3-Benzyl-5-[(1-Benzyl-2,3-dihydro-1H-indol-5-yl)methylen]-2-imino-1,3-thiazolidin-4-on: Ähnliche Struktur, aber mit einer Iminogruppe anstelle einer Thioxogruppe.

Einzigartigkeit

Das Vorhandensein der Thioxogruppe in (5E)-3-Benzyl-5-[(1-Benzyl-2,3-dihydro-1H-indol-5-yl)methylen]-2-thioxo-1,3-thiazolidin-4-on verleiht einzigartige chemische Eigenschaften, wie z. B. eine erhöhte Reaktivität gegenüber bestimmten Reagenzien und eine mögliche biologische Aktivität. Dies unterscheidet es von seinen Oxo- und Iminoanalogen, die möglicherweise eine unterschiedliche Reaktivität und ein unterschiedliches biologisches Profil aufweisen.

Eigenschaften

Molekularformel |

C26H22N2OS2 |

|---|---|

Molekulargewicht |

442.6 g/mol |

IUPAC-Name |

(5E)-3-benzyl-5-[(1-benzyl-2,3-dihydroindol-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C26H22N2OS2/c29-25-24(31-26(30)28(25)18-20-9-5-2-6-10-20)16-21-11-12-23-22(15-21)13-14-27(23)17-19-7-3-1-4-8-19/h1-12,15-16H,13-14,17-18H2/b24-16+ |

InChI-Schlüssel |

RAISKLSKDJHNJR-LFVJCYFKSA-N |

Isomerische SMILES |

C1CN(C2=C1C=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)CC4=CC=CC=C4)CC5=CC=CC=C5 |

Kanonische SMILES |

C1CN(C2=C1C=C(C=C2)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)CC5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]octanamide](/img/structure/B11989749.png)

![2-fluoro-N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}acetamide](/img/structure/B11989771.png)

![4-Bromo-2-[9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11989799.png)

![4-Nitro-2-{(E)-[(3-nitrophenyl)methylidene]amino}phenol](/img/structure/B11989802.png)

![2-methyl-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide](/img/structure/B11989811.png)

![2-(2,4-dichlorophenoxy)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide](/img/structure/B11989817.png)